Cas no 1897844-28-8 (tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate)

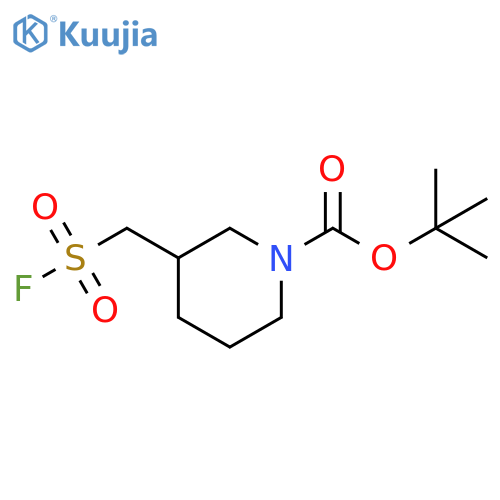

1897844-28-8 structure

商品名:tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate

CAS番号:1897844-28-8

MF:C11H20FNO4S

メガワット:281.344205856323

MDL:MFCD31420844

CID:5246339

PubChem ID:115051749

tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 3-[(fluorosulfonyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate

- AT28369

- tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

- TERT-BUTYL 3-((FLUOROSULFONYL)METHYL)PIPERIDINE-1-CARBOXYLATE

- EN300-265967

- Z2457200030

- 1897844-28-8

- tert-Butyl3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

-

- MDL: MFCD31420844

- インチ: 1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3

- InChIKey: KGVHXTDVFVZFMK-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(CS(F)(=O)=O)C1

計算された属性

- せいみつぶんしりょう: 281.10970745g/mol

- どういたいしつりょう: 281.10970745g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 72.1Ų

tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01C6Y5-2.5g |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95% | 2.5g |

$3108.00 | 2024-06-17 | |

| Aaron | AR01C76H-10g |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95% | 10g |

$7457.00 | 2023-12-15 | |

| AstaTech | AT28369-0.25/G |

TERT-BUTYL 3-((FLUOROSULFONYL)METHYL)PIPERIDINE-1-CARBOXYLATE |

1897844-28-8 | 95% | 0.25g |

$599 | 2023-09-19 | |

| Enamine | EN300-265967-0.1g |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95.0% | 0.1g |

$437.0 | 2025-03-20 | |

| Enamine | EN300-265967-2.5g |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95.0% | 2.5g |

$2464.0 | 2025-03-20 | |

| Ambeed | A1084863-1g |

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95% | 1g |

$898.0 | 2024-04-22 | |

| Enamine | EN300-265967-5.0g |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95.0% | 5.0g |

$3645.0 | 2025-03-20 | |

| Enamine | EN300-265967-1g |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95% | 1g |

$1256.0 | 2023-09-13 | |

| Enamine | EN300-265967-10g |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95% | 10g |

$5405.0 | 2023-09-13 | |

| 1PlusChem | 1P01C6Y5-100mg |

tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |

1897844-28-8 | 95% | 100mg |

$602.00 | 2024-06-17 |

tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1897844-28-8 (tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1897844-28-8)tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):808.0